(Z)-ethyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

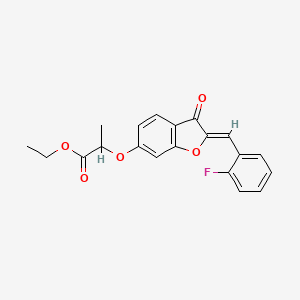

(Z)-ethyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran-derived compound featuring a Z-configured benzylidene moiety substituted with a fluorine atom at the ortho position. The core structure comprises a dihydrobenzofuran ring system with a ketone group at position 3 and an ethyl propanoate ester at position 4. The Z-configuration of the benzylidene group is critical for its stereoelectronic properties, influencing molecular interactions and stability .

The fluorine atom at the 2-position of the benzylidene substituent introduces electron-withdrawing effects, which may enhance the compound’s polarity and affect its binding affinity in biological systems.

Properties

IUPAC Name |

ethyl 2-[[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO5/c1-3-24-20(23)12(2)25-14-8-9-15-17(11-14)26-18(19(15)22)10-13-6-4-5-7-16(13)21/h4-12H,3H2,1-2H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVARRUDFDVRME-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a benzofuran moiety and a fluorobenzylidene substituent, contributing to its unique biological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, characterized by the following features:

- Benzofuran Core : A fused bicyclic structure that enhances biological activity.

- Fluorobenzylidene Group : The presence of fluorine may increase lipophilicity and bioavailability.

- Ester Functionality : The ethyl ester group can influence solubility and pharmacokinetics.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against a range of pathogens, likely through interference with microbial enzyme systems.

- Anticancer Properties : The interaction with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation has been documented.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition |

| Compound A | Antimicrobial | Disruption of cell wall synthesis |

| Compound B | Anticancer | Induction of apoptosis |

| Compound C | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related benzofuran derivative exhibited significant cytotoxicity against human cancer cell lines through apoptosis induction mechanisms. The study highlighted the importance of the fluorine substituent in enhancing anticancer activity .

- Antimicrobial Research : Research conducted on a series of benzofuran derivatives indicated strong antimicrobial properties against Gram-positive and Gram-negative bacteria. The study suggested that the benzofuran core plays a crucial role in binding to bacterial targets .

- Inflammation Model : In an animal model for inflammation, a compound similar to this compound was shown to reduce inflammatory markers significantly, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: 2-Fluoro vs. Chloro vs. Fluoro: The 2-chloro analog () exhibits stronger electron-withdrawing effects, which could enhance electrophilicity at the benzofuran carbonyl, affecting reactivity in nucleophilic additions . Methoxy Group: The 3-methoxy analog () introduces electron-donating effects, increasing electron density on the benzofuran ring and possibly shifting UV-Vis absorption maxima .

Allyloxy substituents () replace the ester entirely, introducing steric bulk and altering solubility profiles .

Spectroscopic and Crystallographic Insights :

- Analogous compounds (e.g., ) show IR carbonyl stretches near 1680 cm⁻¹ and NMR signals consistent with Z-configuration (e.g., coupling constants <sup>3</sup>JH-H ~12–16 Hz) .

- SHELX programs are widely used for crystallographic refinement, suggesting that the target compound’s structure could be resolved similarly .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.